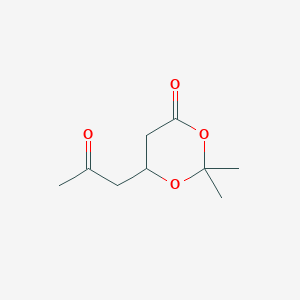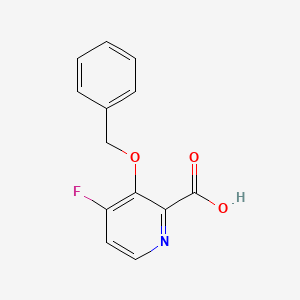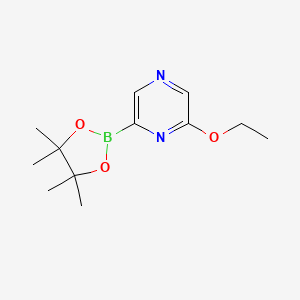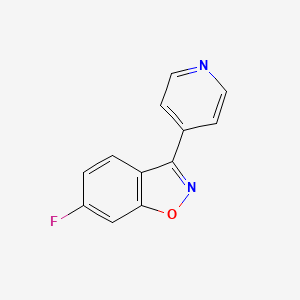
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It is a versatile building block used in various chemical syntheses, particularly in the preparation of methylideneoxanone compounds and substituted derivatives . This compound is known for its role in organic synthesis and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
There are two main approaches to the synthesis of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction of this intermediate with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach is based on the reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one has several scientific research applications :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including phosphorylated heterocycles.
Horner–Wadsworth–Emmons Olefination: This compound is a reagent in the Horner–Wadsworth–Emmons olefination reaction, which is used to form carbon-carbon double bonds.
Bestmann–Ohira Reagent Precursor: It serves as a precursor for the Bestmann–Ohira reagent, which is used in the synthesis of terminal alkynes.
Construction of Heterocycles: It is used in the construction of heterocycles containing the phosphonic acid fragment.
One-Pot Alkynylation of Aldehydes: This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes.
作用機序
The mechanism of action of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one involves its role as a reagent in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
類似化合物との比較
Similar Compounds
Dimethyl 2-oxopropylphosphonate:
Dialkyl (2-oxopropyl)phosphonates: These compounds share similar reactivity and applications in organic synthesis.
Uniqueness
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its role in the construction of heterocycles make it a valuable compound in scientific research.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H14O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h7H,4-5H2,1-3H3 |
InChIキー |
RKTYMHBTLZNBAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CC(=O)OC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)



![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)





![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)

![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
